molecular formula C12H14N2O2 B13928703 3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile

3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile

Cat. No.: B13928703
M. Wt: 218.25 g/mol
InChI Key: LUIQORZFJNYJDD-UHFFFAOYSA-N
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Description

3-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile is an organic compound that features a tetrahydropyran ring attached to an isonicotinonitrile moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile typically involves the reaction of isonicotinonitrile with a tetrahydropyran derivative. One common method involves the use of 4-(hydroxymethyl)tetrahydropyran, which reacts with isonicotinonitrile in the presence of a suitable base to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

3-(oxan-4-ylmethoxy)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-7-11-1-4-14-8-12(11)16-9-10-2-5-15-6-3-10/h1,4,8,10H,2-3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIQORZFJNYJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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